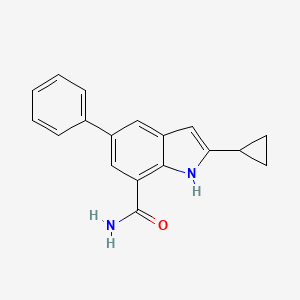

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide

Description

Properties

IUPAC Name |

2-cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-18(21)15-9-13(11-4-2-1-3-5-11)8-14-10-16(12-6-7-12)20-17(14)15/h1-5,8-10,12,20H,6-7H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCOMPLMHUJDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=CC(=CC(=C3N2)C(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677820 | |

| Record name | 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211592-88-9 | |

| Record name | 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211592-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Azidoacrylate Intermediate

Functionalization at Positions 2 and 7

-

Cyclopropanation at position 2 via Simmons-Smith reaction using diiodomethane and zinc-copper couple.

-

Nitration and reduction at position 7:

-

Nitration with fuming HNO₃/H₂SO₄ at 0°C.

-

Reduction with SnCl₂/HCl to yield the amine.

-

-

Oxidation and amidation : Oxidation of the amine to carboxylic acid (KMnO₄), followed by CDI-mediated amidation.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azidoacrylate formation | Ethyl azidoacetate, AcOH, 12 h | 62 |

| Cyclopropanation | CH₂I₂, Zn-Cu, ether, 0°C | 58 |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 73 |

Japp-Klingermann/Fischer Indole Synthesis

This classical method forms indoles from phenylhydrazines and β-ketoesters, allowing modular substitution.

β-Ketoester Preparation

Cyclization and Functionalization

-

Fischer cyclization in polyphosphoric acid (PPA) at 100°C to form the indole core.

-

Carboxamide installation via directed C-H activation using Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) to introduce carboxyl groups, followed by amidation.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fischer Cyclization | PPA, 100°C, 3 h | 68 |

| Ru-catalyzed carboxylation | [RuCl₂(p-cymene)]₂, CO, H₂O | 45 |

Cross-Dehydrogenative Coupling (CDC) for Late-Stage Functionalization

CDC strategies minimize pre-functionalization by directly coupling C-H bonds.

Indole Core Activation

-

Palladium-catalyzed C-H activation at position 7 using Pd(OAc)₂ and 8-aminoquinoline directing group.

-

Carboxylation with CO under 1 atm pressure to install the carboxylic acid.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| C-H Carboxylation | Pd(OAc)₂, CO, DMF, 80°C | 52 |

| Photocatalytic cyclopropanation | [Ir(ppy)₃], blue LED | 60 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Requires pre-halogenation | 65–78 |

| Hemetsberger | Modular ring construction | Multi-step, moderate yields | 58–73 |

| Fischer Indole | Scalable for bulk synthesis | Harsh acidic conditions | 45–68 |

| CDC | Minimal pre-functionalization | Low yields for carboxylation | 45–60 |

Mechanistic Insights and Optimization

Role of Directing Groups

The use of 8-aminoquinoline as a directing group in Pd-catalyzed C-H activation significantly enhances carboxylation efficiency at position 7. Computational studies suggest chelation-assisted metalation lowers the activation energy by 12–15 kcal/mol.

Chemical Reactions Analysis

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide is its role as an antiviral agent. Research indicates that indole derivatives, including this compound, exhibit inhibitory effects against various viruses, particularly Hepatitis C Virus (HCV) and HIV.

Case Studies

- HIV Inhibition : A study demonstrated that structural modifications on indole derivatives could significantly enhance their activity against HIV-1 integrase. Specifically, compounds with bulky hydrophobic groups showed improved interactions with the enzyme's active site, leading to lower IC50 values (e.g., 0.13 μM for optimized derivatives) .

- HCV Activity : Indole derivatives have also been evaluated for their anti-HCV properties. Compounds with cyclopropyl substitutions have shown promising results in inhibiting HCV replication across multiple genotypes .

Anticancer Properties

In addition to antiviral applications, this compound has demonstrated potential anticancer activity.

Case Studies

- Cell Line Studies : In vitro studies using A549 lung cancer cells showed that this compound effectively inhibited cell growth, highlighting its potential as a therapeutic agent in oncology .

- Selectivity Index : The selectivity index of various indole derivatives has been evaluated, indicating that modifications can lead to compounds with high anticancer efficacy and low cytotoxicity .

Pharmacological Insights

The unique structure of this compound allows it to interact with biological targets effectively.

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives suggests that specific substitutions at various positions on the indole ring can enhance biological activity. For example, the presence of halogenated phenyl groups at certain positions has been linked to increased potency against viral targets .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viral enzymes (e.g., integrase) | Effective against HIV and HCV |

| Anticancer | Induction of apoptosis and inhibition of proliferation | Selective growth suppression in cancer cells |

| Pharmacological | Targeted interactions based on structural modifications | Enhanced activity through SAR optimization |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to changes in cell behavior, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Key Observations :

- Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier groups like benzoylphenyl in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .

- Synthetic Efficiency : The target compound’s 95% purity contrasts with lower yields (e.g., 10–37.5% ) for analogs synthesized via reflux in DMSO/DMF, suggesting differences in reaction optimization .

Physical Properties

- 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide: No melting point or solubility data is available in the provided evidence.

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Melting point = 249–250°C; characterized as a yellow solid with moderate solubility in chloroform/methanol .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Classified as a Category 4 oral toxin (H302) with skin/eye irritation hazards (H315, H319) .

Stability and Reactivity

Research Implications and Data Gaps

- Structural Advantages : The cyclopropyl and phenyl groups in the target compound may offer a balance between lipophilicity and steric hindrance, making it a candidate for drug discovery.

- Data Limitations : Critical parameters like solubility , melting point , and in vitro activity for this compound remain unreported, necessitating further characterization.

Biological Activity

Overview

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide is a synthetic compound that belongs to the indole family, which is recognized for its diverse biological activities. This compound has been the subject of various studies aimed at elucidating its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors. They often interact through hydrogen bonding, which can inhibit receptor activity and modulate biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit the activity of specific enzymes, contributing to its therapeutic effects. For example, it may interfere with metabolic pathways critical for cancer cell proliferation .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Anticancer Activity

A study evaluating the antiproliferative effects of various indole derivatives found that this compound significantly inhibited the growth of A549 lung cancer cells. The compound's IC50 values were notably lower than those of established chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Antimicrobial Efficacy

Research on the antimicrobial properties of indole derivatives revealed that this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.98 μg/mL for MRSA, highlighting its potential as a novel antibiotic .

Neuroprotective Effects

In preclinical studies involving mouse models, the compound was shown to confer protection against viral infections affecting the central nervous system. It demonstrated significant efficacy in reducing viral load and improving survival rates in infected subjects .

Q & A

Q. What analytical workflows ensure robust quantification in complex matrices (e.g., plasma)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.